

Application Note: Quantification of Terbacil in Water by HPLC-MS/MS

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Compound of Interest

Compound Name: *Terbacil*

Cat. No.: *B128106*

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Introduction

Terbacil is a broad-spectrum herbicide used to control weeds in various agricultural settings. Due to its persistence and potential for leaching, it can contaminate surface and groundwater sources, posing a risk to aquatic ecosystems and human health. Therefore, it is crucial to have sensitive and reliable analytical methods for monitoring **terbacil** residues in water. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the preferred technique for analyzing pesticides in environmental samples.^{[1][2]} Its high selectivity and sensitivity allow for the accurate quantification of target compounds at trace levels, even in complex matrices.^{[1][2]} This application note details a validated HPLC-MS/MS method for the determination of **terbacil** in water samples.

Materials and Reagents

- **Terbacil** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC or MS grade)
- Methanol (HPLC or MS grade)
- Water (HPLC or MS grade, e.g., from a Milli-Q system)
- Formic acid ($\geq 98\%$)
- Ammonium formate

- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
- Syringe filters (0.22 µm)
- Glass vials and standard laboratory glassware

Experimental Protocols

1. Preparation of Standard Solutions

- Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of **terbacil** standard and dissolve it in 100 mL of methanol. Store this solution at 4°C in the dark.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock solution with a water:acetonitrile (50:50, v/v) mixture. These solutions are used to build the calibration curve.

2. Sample Preparation (Solid Phase Extraction - SPE)

- Water Sample Filtration: Filter the collected water samples through a 0.7-µm glass fiber filter to remove suspended particles.[\[3\]](#)
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Ensure the sorbent bed does not go dry.
- Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Cartridge Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar impurities.
- Analyte Elution: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes. Elute the trapped **terbacil** from the cartridge using two 3 mL aliquots of acetonitrile into a clean collection tube.[\[4\]](#)[\[5\]](#)
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of a water:acetonitrile (50:50, v/v) mixture.

- Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]

3. HPLC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

Table 1: HPLC-MS/MS Instrument Parameters

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent[4][6]
Column	Phenomenex Kinetex C8 (4.6 x 75 mm, 3.0 μ m) or equivalent[4][6]
Column Temperature	30°C[4][6]
Mobile Phase A	Water with 0.1% Formic Acid[4][6]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[4][6]
Flow Rate	0.4 mL/min
Injection Volume	20 μ L[6]
Gradient Elution	0-1 min (45% B), 1-3 min (95% B), 3.01-5 min (45% B)[4]
Mass Spectrometer	Sciex 4000 Triple Quadrupole or equivalent[4][6]
Ionization Mode	Electrospray Ionization (ESI), Negative[4][6]
Ion Spray Voltage	-4500 V[4]
Source Temperature	550°C[4]
Acquisition Mode	Multiple Reaction Monitoring (MRM)[4]
Terbacil Precursor Ion (m/z)	215.0
Terbacil Product Ions (m/z)	159.0 (Quantifier), 42.1 (Qualifier)[4][6]
Collision Energy (CE)	Optimized for the specific instrument; values to be determined empirically.
Dwell Time	150 ms

Method Validation and Data Presentation

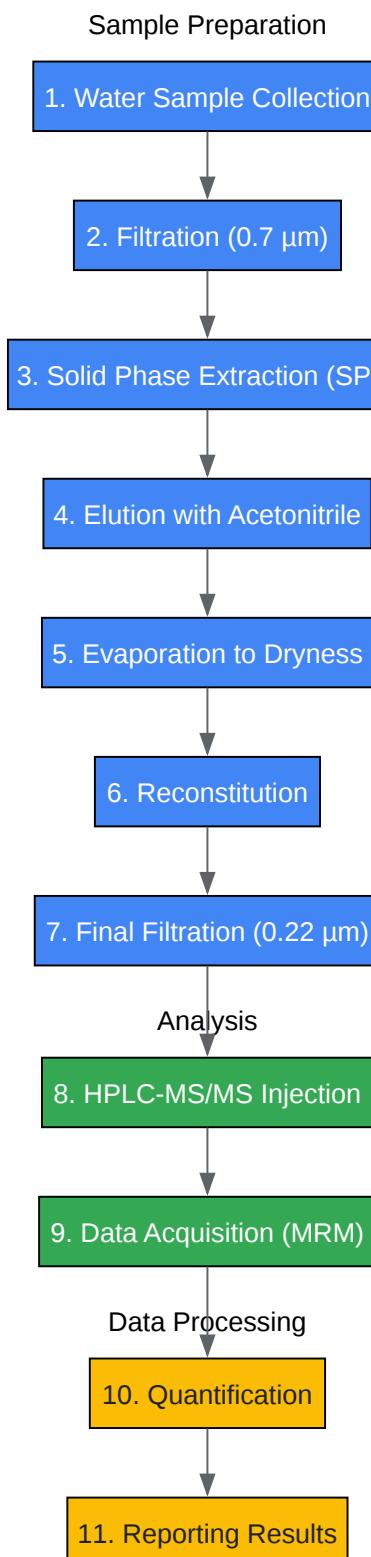
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD), following

established guidelines.[\[7\]](#) The results indicate the method is robust and reliable for its intended purpose.

Table 2: Summary of Method Validation Parameters for **Terbacil** Quantification

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (R^2)	> 0.99 [5]
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL [4]
Accuracy (Recovery at 3 levels, n=5)	85% - 110% [5][8]
Precision (RSD%)	
Intra-day (n=5)	< 10% [5]
Inter-day (n=5)	< 15% [5][8]

Visualizations

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Caption: Experimental workflow for **terbacil** analysis in water.

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- To cite this document: BenchChem. [Application Note: Quantification of Terbacil in Water by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128106#hplc-ms-ms-method-for-terbacil-quantification-in-water>

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